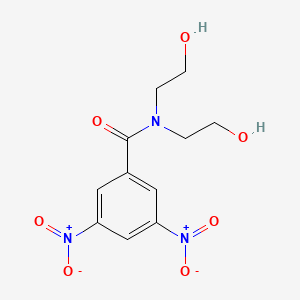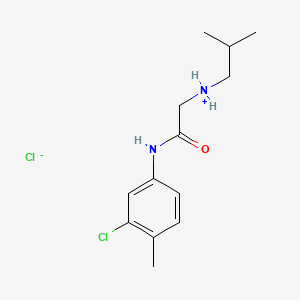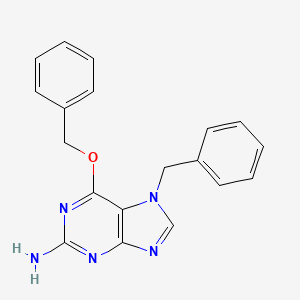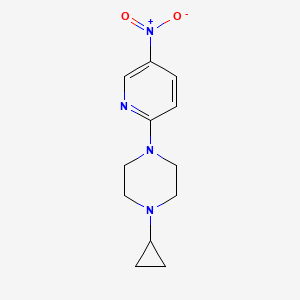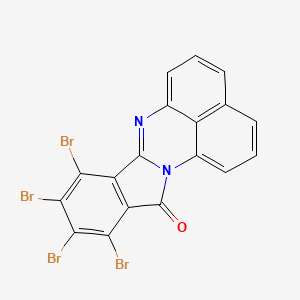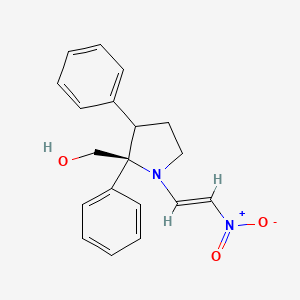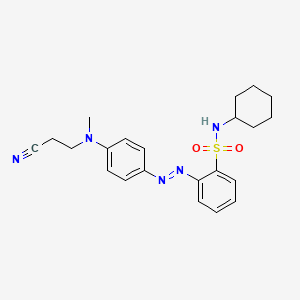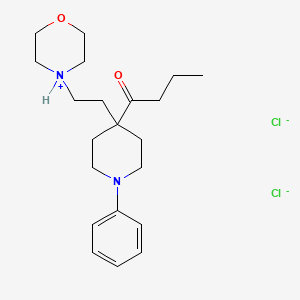
1-(1-(2-Morpholinoethyl)-4-phenyl-4-piperidyl)-1-butanone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(2-Morpholinoethyl)-4-phenyl-4-piperidyl)-1-butanone dihydrochloride is a complex organic compound with a unique structure that includes a morpholinoethyl group, a phenyl group, and a piperidyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-Morpholinoethyl)-4-phenyl-4-piperidyl)-1-butanone dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-(2-morpholinoethyl)-4-phenylpiperidine with butanone under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include purification steps such as crystallization or chromatography to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-(2-Morpholinoethyl)-4-phenyl-4-piperidyl)-1-butanone dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(1-(2-Morpholinoethyl)-4-phenyl-4-piperidyl)-1-butanone dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-(1-(2-Morpholinoethyl)-4-phenyl-4-piperidyl)-1-butanone dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Morpholinoethyl)-4-phenylpiperidine: Shares a similar structure but lacks the butanone group.
1-(2-Morpholinoethyl)-3,3-diphenylpyrrolidin-2-one: Contains a pyrrolidinone ring instead of a piperidyl group.
1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate: Contains a carbodiimide group and is used in peptide synthesis.
Uniqueness
1-(1-(2-Morpholinoethyl)-4-phenyl-4-piperidyl)-1-butanone dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
25224-22-0 |
|---|---|
Fórmula molecular |
C21H33Cl2N2O2- |
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
1-[4-(2-morpholin-4-ium-4-ylethyl)-1-phenylpiperidin-4-yl]butan-1-one;dichloride |
InChI |
InChI=1S/C21H32N2O2.2ClH/c1-2-6-20(24)21(9-12-22-15-17-25-18-16-22)10-13-23(14-11-21)19-7-4-3-5-8-19;;/h3-5,7-8H,2,6,9-18H2,1H3;2*1H/p-1 |
Clave InChI |
BZNPQIIQJGSXSI-UHFFFAOYSA-M |
SMILES canónico |
CCCC(=O)C1(CCN(CC1)C2=CC=CC=C2)CC[NH+]3CCOCC3.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


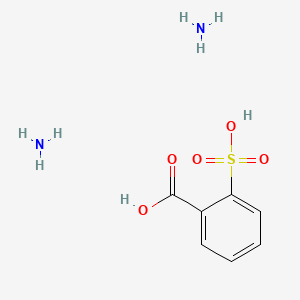
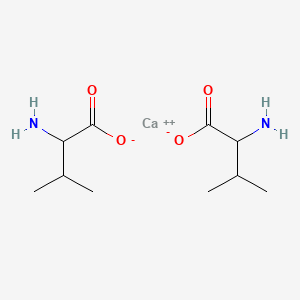
![N-[(3R)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13755429.png)


